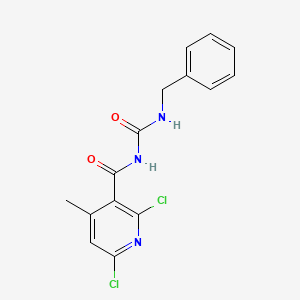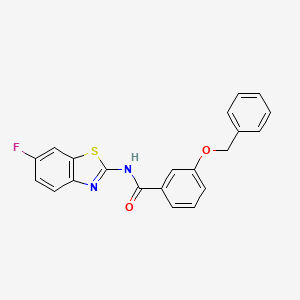
N-(benzylcarbamoyl)-2,6-dichloro-4-methylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZYL-3-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a benzyl group, a dichloromethylpyridine moiety, and a carbonyl urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-3-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)UREA typically involves the reaction of 2,6-dichloro-4-methylpyridine-3-carboxylic acid with benzylamine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-3-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dichloromethylpyridine moiety, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-BENZYL-3-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)UREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-BENZYL-3-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
1-BENZYL-3-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)THIOUREA: Similar structure but with a thiourea linkage.
1-BENZYL-3-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)CARBAMATE: Similar structure but with a carbamate linkage.
Uniqueness
1-BENZYL-3-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)UREA is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dichloromethylpyridine moiety enhances its potential as a pharmacophore, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C15H13Cl2N3O2 |
|---|---|
Molecular Weight |
338.2 g/mol |
IUPAC Name |
N-(benzylcarbamoyl)-2,6-dichloro-4-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C15H13Cl2N3O2/c1-9-7-11(16)19-13(17)12(9)14(21)20-15(22)18-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,18,20,21,22) |
InChI Key |
ZLELHMORXUMNKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)NC(=O)NCC2=CC=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-[4-(propan-2-yl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11495696.png)
![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B11495698.png)
![7,7-dimethyl-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11495701.png)
![4-fluoro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B11495705.png)
![3-(4-Methylpiperazin-1-YL)-1-{[4-(2-oxopyrrolidin-1-YL)phenyl]methyl}pyrrolidine-2,5-dione](/img/structure/B11495717.png)

![1'-(3-nitrophenyl)-2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11495730.png)
![N-{2-[5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,4-difluorobenzamide](/img/structure/B11495733.png)
![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-3-ethoxy-4-fluorobenzenesulfonamide](/img/structure/B11495740.png)
![3-(1,3-benzodioxol-5-yl)-N-{4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}propanamide](/img/structure/B11495766.png)

![1'-(4-Fluorobenzenesulfonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B11495787.png)

![Ethyl 4-{3-[4-(2-amino-2-oxoethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B11495794.png)
